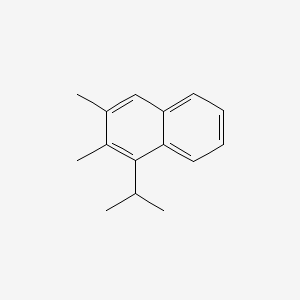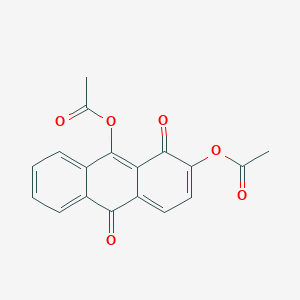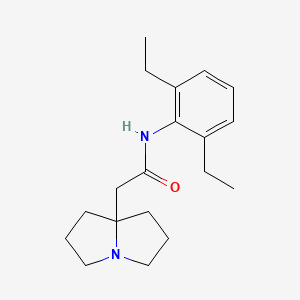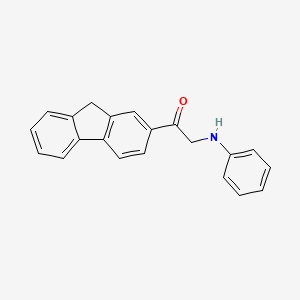![molecular formula C7H10N2O B14378447 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one CAS No. 89542-97-2](/img/structure/B14378447.png)
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2,3-diazabicyclo[320]hept-2-en-7-one is a unique bicyclic compound characterized by its diazabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a cyclopropane derivative, often catalyzed by transition metals such as ruthenium (Ru) or rhodium (Rh). The reaction conditions usually require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .
科学的研究の応用
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one involves its interaction with specific molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar diazabicyclo structure but differs in the ring size and substitution pattern.
Bicyclo[3.2.0]hept-2-en-6-one: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
6,6-Dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one is unique due to its specific substitution pattern and the presence of the diazabicyclo structure.
特性
CAS番号 |
89542-97-2 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
6,6-dimethyl-2,3-diazabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-8-9-5(4)6(7)10/h4-5H,3H2,1-2H3 |
InChIキー |
ZPSROJVTDAKGQH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CN=NC2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)


![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)


![3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide](/img/structure/B14378431.png)

